molecular formula C5H7NOS B12911114 O-(thiophen-3-ylmethyl)hydroxylamine CAS No. 89972-69-0

O-(thiophen-3-ylmethyl)hydroxylamine

Cat. No.: B12911114
CAS No.: 89972-69-0
M. Wt: 129.18 g/mol
InChI Key: NAIQVGKZSPBANV-UHFFFAOYSA-N
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Description

O-(thiophen-3-ylmethyl)hydroxylamine is a chemical compound with the molecular formula C5H7NOS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxylamine group attached to the thiophene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

O-(thiophen-3-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

O-(thiophen-3-ylmethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(thiophen-3-ylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of various reactive intermediates. These intermediates can then interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxaldehyde
  • Thiophene-3-carboxaldehyde
  • Thiophene-2-methylamine
  • Thiophene-3-methylamine

Uniqueness

O-(thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of both a thiophene ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic properties and reactivity, which can be exploited in the design of new materials and pharmaceuticals .

Properties

CAS No.

89972-69-0

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

O-(thiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c6-7-3-5-1-2-8-4-5/h1-2,4H,3,6H2

InChI Key

NAIQVGKZSPBANV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CON

Origin of Product

United States

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